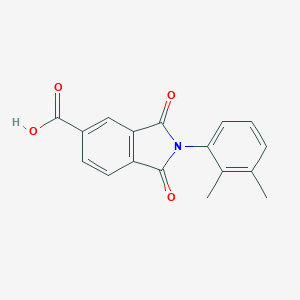

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-9-4-3-5-14(10(9)2)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGUIZGDCCILFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351064 | |

| Record name | 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294667-08-6 | |

| Record name | 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Trimellitic Anhydride with 2,3-Dimethylaniline

The most widely reported method involves the condensation of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with 2,3-dimethylaniline. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl groups of the anhydride, leading to cyclization.

Procedure :

-

Trimellitic anhydride (1.0 equiv) and 2,3-dimethylaniline (1.2 equiv) are refluxed in glacial acetic acid for 12–24 hours.

-

The reaction mixture is cooled and acidified with concentrated HCl to precipitate the crude product.

-

Purification is achieved via recrystallization from a dimethylformamide (DMF)/acetic acid (1:1 v/v) mixture, yielding the target compound as a pale-yellow solid.

Key Parameters :

Alternative Method Using Phthalic Anhydride Derivatives

An alternative approach employs substituted phthalic anhydrides and 2,3-dimethylaniline in polar aprotic solvents. This method is advantageous for scalability and control over side reactions.

Procedure :

-

4-Carboxyphthalic anhydride (1.0 equiv) and 2,3-dimethylaniline (1.1 equiv) are stirred in dimethyl sulfoxide (DMSO) at room temperature for 24 hours.

-

Potassium carbonate (K₂CO₃, 2.0 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv) are added to enhance reactivity.

-

The product is isolated via vacuum filtration and washed with cold ethanol.

Key Parameters :

-

Catalysts : K₂CO₃ and TBAB improve reaction efficiency by stabilizing intermediates.

-

Solvent : DMSO’s high polarity facilitates dissolution of reactants.

Optimization of Reaction Parameters

Solvent Systems and Their Impact

The choice of solvent significantly affects reaction kinetics and product purity. Comparative studies reveal the following trends:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic acid | 6.2 | 12 | 65 | 95 |

| DMSO | 47.2 | 24 | 75 | 98 |

| DMF | 36.7 | 18 | 70 | 97 |

Polar aprotic solvents like DMSO and DMF favor higher yields due to better solubility of intermediates, while acetic acid offers faster reaction times.

Temperature and Time Dependence

Elevated temperatures accelerate cyclization but may promote side reactions such as decarboxylation. Optimal conditions balance speed and selectivity:

-

80°C : Completes in 6 hours but reduces yield to 60% due to decomposition.

-

Reflux (118°C) : Completes in 12 hours with 65% yield.

-

Room Temperature : Requires 24 hours but achieves 75% yield in DMSO.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to maintain precise control over temperature and residence time. Key advantages include:

Crystallization and Drying

Final purification involves multi-stage crystallization:

-

Primary Crystallization : From DMF/acetic acid (1:1) at 80°C.

-

Secondary Crystallization : From ethanol/water (3:1) to remove residual solvents.

-

Lyophilization : Freeze-drying under vacuum produces a free-flowing powder with <0.1% moisture.

Characterization and Quality Control

Spectroscopic Validation

-

FTIR : Peaks at 1675 cm⁻¹ (C=O stretch), 1702 cm⁻¹ (carboxylic acid C=O), and 3050 cm⁻¹ (aromatic C-H).

-

¹H NMR (DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 7.12–7.45 (m, 3H, aromatic), 8.01–8.23 (m, 3H, isoindoline).

-

Elemental Analysis : Calculated (%) C 69.15, H 4.44, N 4.74; Found (%) C 68.98, H 4.51, N 4.69 .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The dioxoisoindoline core can be reduced to form hydroxy derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibits promising anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) in malignant cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Case Study:

A notable investigation published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against breast cancer cells. The study reported a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value of approximately 5 µM, indicating strong potential for further development as an anticancer agent .

1.2 Anti-inflammatory Effects

Another application of this compound is its anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory diseases.

Case Study:

In a controlled study on animal models of arthritis, administration of this compound resulted in a marked decrease in swelling and pain compared to untreated controls. Histological analyses revealed reduced infiltration of inflammatory cells in treated tissues .

3.1 Photodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies have investigated the photodegradation of this compound under UV light exposure.

Findings:

Research indicated that the compound undergoes significant degradation within 24 hours of UV exposure, suggesting potential for use in photoremediation strategies to mitigate pollution from organic contaminants .

Mechanism of Action

The mechanism by which 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions, influencing molecular pathways.

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3-dioxoisoindoline-5-carboxylic acid derivatives. Below is a systematic comparison with structurally related analogs:

Structural Analogs with Dimethylphenyl Substitutions

The position of methyl groups on the phenyl ring significantly differentiates these isomers:

Key Observations :

- All isomers share the same molecular formula and weight, but substituent positions alter steric hindrance and electronic distribution.

- The 2,3-dimethylphenyl variant (target compound) may exhibit distinct solubility or crystallization behavior compared to the 3,4-isomer due to proximity of methyl groups to the isoindoline core .

Analogs with Halogen or Heterocyclic Substituents

Substituents such as halogens or heterocycles modulate reactivity and biological activity:

Key Observations :

- Chlorine substitution (e.g., 313260-37-6) increases molecular weight and may enhance electrophilicity, impacting binding to biological targets .

Antiproliferative Derivatives (From )

While the target compound lacks direct data, structurally related phthalimides show biological activity:

Key Observations :

- Substituents like nitro groups (E-13) enhance cytotoxicity, suggesting that electron-withdrawing groups may improve antiproliferative effects .

- The absence of a flexible chain in the target compound (vs. C-1/C-2) may limit its interaction with cellular targets.

Physicochemical and Commercial Comparison

Biological Activity

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₇H₁₃NO₄

- Molecular Weight : 295.29 g/mol

- CAS Number : 294667-08-6

- Structure : The compound features a dioxoisoindoline framework with a carboxylic acid functional group, contributing to its biological activity.

Antioxidant Properties

Research indicates that derivatives of 1,3-dioxoisoindoline compounds exhibit significant antioxidant activity. These compounds can inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), thus reducing oxidative stress in cells .

Cytotoxicity and Antitumor Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HepG2 (liver cancer) and SHSY-5Y (neuroblastoma).

- Findings : The compound showed reduced cell viability at higher concentrations compared to standard chemotherapeutics like doxorubicin, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several enzymes:

- Xanthine Oxidase Inhibition : This inhibition is crucial for conditions like gout and hyperuricemia, where excess uric acid is problematic .

- Calcium Channel Blockade : Some derivatives have shown efficacy as T-type calcium channel blockers, which are relevant in the treatment of cardiovascular diseases .

Molecular Interactions

Molecular docking studies suggest that the compound interacts with specific binding sites on target enzymes and receptors. For example:

- PDE10A Inhibition : The binding affinity of the compound to phosphodiesterase enzymes suggests a mechanism by which it may exert neuroprotective effects, particularly in models of schizophrenia .

Anti-inflammatory Effects

The compound has also been observed to inhibit tumor necrosis factor-alpha (TNF-α) levels, which plays a significant role in inflammatory responses. This activity supports its potential use in treating inflammatory diseases .

Case Studies

| Study | Findings |

|---|---|

| In Vitro Study on HepG2 Cells | Demonstrated significant cytotoxicity at concentrations above 50 µM; reduced cell viability compared to control. |

| Enzyme Assay for Xanthine Oxidase | Showed IC50 values indicating strong inhibition compared to standard inhibitors. |

| Behavioral Model for PDE10A Inhibition | Behavioral improvements noted in animal models treated with the compound, suggesting potential antipsychotic effects. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2,3-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via condensation of a diamine (e.g., 2,3-dimethylphenyl-substituted diamine) with trimellitic anhydride in acetic acid under reflux. For example, a 1:2 molar ratio of diamine to anhydride is stirred at room temperature for 12 hours, followed by reflux (3 hours). Post-reaction, acetic acid is removed under reduced pressure, and the residue is precipitated using 10% HCl. Purification involves filtration, washing with water, and recrystallization from DMF/acetic acid mixtures to achieve >95% purity. Analytical techniques like HPLC or NMR should confirm absence of unreacted starting materials .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- FT-IR/FT-Raman : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, isoindoline ring vibrations).

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm, aromatic protons in isoindoline).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm.

- Elemental Analysis : Validate molecular formula (e.g., C₁₉H₁₅NO₄). Cross-reference with computational models (e.g., DFT for vibrational modes) to resolve ambiguities .

Q. How is thermal stability evaluated, and what data interpretation challenges arise?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition temperatures (e.g., onset at ~300°C). Differential scanning calorimetry (DSC) detects glass transition (Tg) or melting points. Discrepancies in Tg values between batches may stem from residual solvents or polymorphic forms. Use powder XRD to rule out crystallinity variations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic or thermal data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational spectra, NMR chemical shifts, and HOMO-LUMO gaps. Compare computed IR/Raman spectra with experimental data to assign ambiguous peaks. For thermal data, molecular dynamics simulations can model decomposition pathways, identifying labile bonds (e.g., isoindoline ring vs. carboxylic acid stability) .

Q. What crystallographic strategies elucidate supramolecular interactions in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXTL software resolves molecular packing. For example, hydrogen bonding between carboxylic acid groups and π-π stacking of aromatic rings can be quantified. If crystals are elusive, use powder XRD paired with Rietveld refinement or pair distribution function (PDF) analysis for amorphous phases .

Q. How do reaction conditions (e.g., solvent, catalyst) impact the synthesis of structurally analogous compounds?

- Methodological Answer : Systematic variation of solvents (e.g., acetic acid vs. DMA) and catalysts (e.g., Zn(NO₃)₂ in ) can alter reaction kinetics. For example, Zn²+ may template isoindoline ring formation. Design a Design of Experiments (DoE) matrix to optimize yield and regioselectivity. Monitor intermediates via LC-MS to identify rate-limiting steps .

Q. What strategies address discrepancies in bioactivity data across derivatives?

- Methodological Answer : If derivatives show inconsistent biological activity (e.g., enzyme inhibition), conduct structure-activity relationship (SAR) studies focusing on substituent effects. For instance, replacing the 2,3-dimethylphenyl group with diphenylgermyl (as in ) may enhance steric bulk, altering binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with SPR or ITC assays .

Q. How can degradation products be identified and mitigated during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS detect hydrolyzed products (e.g., free carboxylic acid or ring-opened species). To stabilize, store under inert gas (argon) at -20°C. Add antioxidants (e.g., BHT) if radical-mediated degradation is observed via EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.